molecular formula C8H7ClN2O3 B11739731 [(2-Chloro-5-nitrophenyl)methylidene](methoxy)amine

[(2-Chloro-5-nitrophenyl)methylidene](methoxy)amine

Cat. No.: B11739731
M. Wt: 214.60 g/mol
InChI Key: LJGMLARXYUJGNH-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)methylideneamine is an organic compound characterized by the presence of a chloro, nitro, and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)methylideneamine typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of (2-Chloro-5-nitrophenyl)methylideneamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)methylideneamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-5-nitrophenyl)methylideneamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)methylideneamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrophenol: Shares the chloro and nitro groups but lacks the methoxyamine moiety.

    2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of the methoxyamine group.

    2-Chloro-5-nitrobenzaldehyde: Precursor in the synthesis of (2-Chloro-5-nitrophenyl)methylideneamine.

Uniqueness

(2-Chloro-5-nitrophenyl)methylideneamine is unique due to the presence of the methoxyamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H7ClN2O3/c1-14-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3

InChI Key

LJGMLARXYUJGNH-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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